molecular formula C11H17NOS2 B2727504 N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide CAS No. 666699-50-9

N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide

Cat. No.: B2727504
CAS No.: 666699-50-9
M. Wt: 243.38
InChI Key: ZTWMHMRCGQOATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-[2-(tert-Butylthio)ethyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a tert-butylthioethyl substituent on the amide nitrogen. This compound is synthesized via a multi-step procedure involving tert-butyl-protected intermediates and acidic deprotection (e.g., trifluoroacetic acid (TFA) treatment) . Its structure combines a thiophene ring (a sulfur-containing heterocycle) with a bulky tert-butylthioethyl group, which likely enhances lipophilicity and influences metabolic stability.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS2/c1-11(2,3)15-8-6-12-10(13)9-5-4-7-14-9/h4-5,7H,6,8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWMHMRCGQOATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. In this approach, thiophene-2-carboxylic acid is activated in situ to form an O-acylisourea intermediate, which subsequently reacts with 2-(tert-butylthio)ethylamine.

Procedure :

  • Dissolve thiophene-2-carboxylic acid (2.34 mmol) in dichloromethane (DCM; 20 mL).
  • Add EDC (3.12 mmol) and DMAP (0.78 mmol) under argon, stirring at room temperature for 30 minutes.
  • Introduce 2-(tert-butylthio)ethylamine and stir for 48 hours.
  • Purify via column chromatography (DCM:ethyl acetate, 1:1).

Mechanistic Insight : EDC activates the carboxylic acid by forming a reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine. DMAP accelerates the reaction by stabilizing the transition state.

Advantages :

  • High functional group tolerance.
  • Mild conditions (room temperature, inert atmosphere).

Limitations :

  • Extended reaction times (48 hours).
  • Requires stoichiometric amounts of coupling agents.

Acid Chloride Aminolysis

This two-step method involves converting thiophene-2-carboxylic acid to its corresponding acid chloride, followed by amine coupling.

Procedure :

  • React thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux to generate thiophene-2-carbonyl chloride.
  • Add 2-(tert-butylthio)ethylamine and triethylamine (TEA) in DCM at 0°C to room temperature.
  • Quench with aqueous HCl, extract with ethyl acetate, and purify via crystallization.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF).
  • Base : Triethylamine (neutralizes HCl byproduct).

Advantages :

  • Rapid reaction kinetics (≤6 hours).
  • High yields due to electrophilic acyl chloride.

Limitations :

  • Handling corrosive thionyl chloride.
  • Sensitivity to moisture necessitates anhydrous conditions.

Activated Ester Amination

Activated esters, such as p-nitrophenyl or N-hydroxysuccinimide (NHS) esters, provide an alternative pathway.

Procedure :

  • Prepare the p-nitrophenyl ester of thiophene-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) .
  • React the ester with 2-(tert-butylthio)ethylamine in DMF at 60°C for 12 hours.
  • Isolate the product via filtration and recrystallization.

Key Considerations :

  • Temperature : Elevated temperatures (60–100°C) enhance reaction rates.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve ester solubility.

Advantages :

  • Avoids carbodiimide byproducts.
  • Suitable for heat-tolerant substrates.

Limitations :

  • Requires pre-activation of the carboxylic acid.
  • Limited scalability due to high solvent volumes.

Comparative Analysis of Methodologies

Parameter EDC/DMAP Coupling Acid Chloride Route Activated Ester Method
Reaction Time 48 hours 4–6 hours 12–24 hours
Yield Moderate (60–75%) High (80–90%) Moderate (65–70%)
Purity Requires chromatography Crystallization sufficient Recrystallization needed
Scalability Academic scale Industrial-friendly Limited by solvent use
Cost High (coupling agents) Low (bulk reagents) Moderate (ester synthesis)

Key Findings :

  • The acid chloride route offers the best balance of speed, yield, and scalability, making it preferred for industrial applications.
  • EDC/DMAP coupling is ideal for lab-scale synthesis where moisture sensitivity is a concern.
  • Activated esters are less commonly employed due to multi-step activation but remain valuable for specialized substrates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance efficiency:

  • Reactant Feed : Automated systems deliver thiophene-2-carbonyl chloride and 2-(tert-butylthio)ethylamine at controlled rates.
  • Temperature Control : Jacketed reactors maintain 0–25°C to prevent exothermic side reactions.
  • Purification : Centrifugal partition chromatography replaces column methods for higher throughput.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms amide bond formation (δ 7.8–8.2 ppm for CONH).
  • LC/UV/MS : Verifies molecular weight (237.3 g/mol) and purity (>95%).
  • X-ray Crystallography : Resolves tert-butylthioethyl spatial orientation.

Chemical Reactions Analysis

Types of Reactions

N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine, nitric acid

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide and its derivatives have shown promising anticancer properties. Research indicates that thiophene-2-carboxamide derivatives can act as biomimetics for established anticancer drugs, such as Combretastatin A-4. Studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including Hep3B, with IC50 values as low as 5.46 µM . The mechanism involves interference with tubulin dynamics, which is crucial for cancer cell proliferation.

1.2 Antimicrobial Properties
Thiophene derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities. For instance, modifications on the carboxamide group have enhanced antibacterial efficacy against pathogens like E. coli and S. aureus due to increased hydrophilicity and improved interactions with bacterial membranes .

1.3 Neurological Effects
Certain thiophene derivatives have demonstrated activity in modulating central nervous system functions. They have been shown to block apomorphine-induced climbing behavior in animal models, indicating potential for treating conditions such as schizophrenia or Parkinson's disease .

Material Science Applications

2.1 Conductive Polymers
The incorporation of thiophene structures into conductive polymers has been a significant area of research. This compound can be utilized to enhance the electrical conductivity of polymer matrices, making them suitable for applications in organic electronics and sensors .

2.2 Dyes and Pigments
Thiophene derivatives are also explored as dyes in various applications due to their vibrant color properties and stability under light exposure. This makes them suitable for use in textiles and coatings .

Table 1: Summary of Biological Activities of Thiophene Derivatives

CompoundActivity TypeIC50 Value (µM)Target Cell Line
2bAnticancer5.46Hep3B
3bAntibacterial-E. coli, S. aureus
OSI-390Anticancer-Various Cancer Cells
RivaroxabanAntithrombotic--

Case Study: Anticancer Efficacy

In a recent study, this compound derivatives were synthesized and tested against multiple myeloma-derived L363 cells using an MTS assay. The results indicated that specific modifications significantly enhanced the compounds' cytotoxic effects, demonstrating the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes such as CTP synthetase, which is involved in nucleotide biosynthesis. This inhibition can disrupt DNA and RNA synthesis, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carboxamide Derivatives

Structural and Crystallographic Comparisons

N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Substituted with a 2-nitrophenyl group at the amide nitrogen.
  • Crystallography :
    • Two molecules (A and B) per asymmetric unit with dihedral angles between benzene and thiophene rings of 13.53° (A) and 8.50° (B) .
    • Weak intermolecular interactions (C–H⋯O/S) dominate packing, lacking classical hydrogen bonds .
  • Biological Relevance: Nitro-substituted carboxamides are associated with genotoxicity in bacterial and mammalian cells, though antifungal/antibacterial activities are also reported .
Methyl 2-(Thiophene-2-carboxamido)benzoate ()
  • Structure : Features an anthranilate ester group (methyl 2-carboxybenzoate) linked to the thiophene carboxamide.
  • Crystallography :
    • Planar conformation due to sp² hybridization at C and N atoms.
    • Double-bond character observed in C=O bonds (1.226–1.329 Å) .
  • Synthesis: Prepared via reaction of methyl anthranilate with 2-thiophenoyl chloride .
Key Structural Differences
Compound Substituent Dihedral Angle (Thiophene–Aromatic Ring) Notable Interactions
N2-[2-(tert-Butylthio)ethyl] tert-Butylthioethyl Not reported Likely hydrophobic
N-(2-Nitrophenyl) 2-Nitrophenyl 8.50°–13.53° C–H⋯O/S
Methyl 2-carboxamido benzoate Anthranilate ester Planar (torsion angles ~180°) Intramolecular H-bonds

Pharmacological and Metabolic Comparisons

5-HT7 Receptor Ligands ()

The tert-butylthioethyl group in the target compound may similarly enhance CNS penetration, akin to blood–brain barrier-permeable thiophenes (e.g., compound 51 in ) .

Metabolic Stability and Toxicity
  • Triazine derivatives () exhibit moderate metabolic stability and CYP3A4 affinity, with hepatotoxicity >50 µM.

Biological Activity

N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique thiophene ring structure, which is known for conferring various biological activities. Its chemical structure is represented as follows:

C12H17NO2S\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2\text{S}

This compound features a thiophene ring substituted with a tert-butylthio group and a carboxamide functional group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene-based compounds, including this compound. Research indicates that derivatives of thiophene exhibit significant activity against various pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Clostridium difficile
  • Candida albicans

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of thiophene derivatives found that compounds similar to this compound demonstrated strong inhibitory effects against MRSA and other bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, revealing promising results for potential therapeutic applications .

CompoundTarget PathogenMIC (µg/ml)
This compoundMRSA8 - 16
Similar Thiophene DerivativeC. difficile4 - 8

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Thiophenes can interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : The presence of the tert-butylthio group may enhance membrane permeability, allowing for greater uptake of the compound into bacterial cells.
  • Targeting Specific Enzymes : Molecular docking studies have suggested that thiophene derivatives can bind to key enzymes involved in bacterial metabolism, such as D-alanine ligase .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary research using animal models has shown:

  • Reduced Bacterial Load : Administration of thiophene derivatives resulted in a significant decrease in bacterial load in infected tissues.
  • Low Toxicity Profile : Toxicological assessments indicated that these compounds exhibited low toxicity in murine models at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N²-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with a tert-butylthioethylamine intermediate. Key steps include:

  • Reagent Selection : Use of dichloromethane (CH₂Cl₂) as a solvent and trifluoroacetic acid (TFA) for deprotection, as demonstrated in analogous thiophene-carboxamide syntheses .
  • Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the product, achieving yields around 24–67% depending on substituents .
  • Optimization : Adjusting stoichiometry (1.2 equivalents of anhydrides) and reaction time (reflux for 1–24 hours) to enhance yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of tert-butylthioethyl (δ ~1.3 ppm for -C(CH₃)₃) and thiophene protons (δ ~6.8–7.5 ppm). Carboxamide carbonyls appear at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Detect C=O stretches (~1650 cm⁻¹) and S-C vibrations (~600–700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₇NOS₂) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Methodological Answer :

  • Antibacterial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative strains, noting MIC values (e.g., 1–32 µg/mL for related thiophene derivatives) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ determination), with comparisons to controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butylthio vs. phenyl groups) on potency using molecular docking to identify key binding interactions .
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to distinguish significant trends .

Q. What strategies improve synthetic yield and purity of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use triethylamine (TEA) to neutralize HCl byproducts during amide bond formation, enhancing reaction efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Chromatography : Employ flash chromatography (hexane/ethyl acetate) or preparative TLC for intermediates, reducing impurities before final HPLC .

Q. How does molecular conformation influence target interactions?

  • Methodological Answer :

  • X-ray Crystallography : Resolve dihedral angles between thiophene and tert-butylthioethyl groups; angles <15° suggest planar conformations favorable for π-π stacking with aromatic residues in enzymes .
  • Dynamic Simulations : Perform molecular dynamics (MD) to assess flexibility of the thioether linkage; rigid conformations may enhance binding entropy .
  • Hydrogen Bond Analysis : Identify C=O⋯H-N interactions (e.g., with kinase active sites) using crystallographic data or DFT calculations .

Q. How can researchers address discrepancies in NMR data interpretation?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) .
  • 2D Experiments : Use HSQC and HMBC to assign ambiguous carbons and protons, particularly for crowded regions (e.g., thiophene ring protons) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbonyl or tert-butyl carbons, simplifying spectral assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.